molecular formula C13H9ClF3NOS B1410952 3-(4-Chlorophenyl)sulfanyl-1-methyl-5-(trifluoromethyl)pyridin-2-one CAS No. 1924322-42-8

3-(4-Chlorophenyl)sulfanyl-1-methyl-5-(trifluoromethyl)pyridin-2-one

Cat. No.: B1410952
CAS No.: 1924322-42-8
M. Wt: 319.73 g/mol
InChI Key: BLSRSTWKJXIIHI-UHFFFAOYSA-N
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Description

3-(4-Chlorophenyl)sulfanyl-1-methyl-5-(trifluoromethyl)pyridin-2-one is a heterocyclic compound that features a pyridinone core substituted with a 4-chlorophenylsulfanyl group and a trifluoromethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Chlorophenyl)sulfanyl-1-methyl-5-(trifluoromethyl)pyridin-2-one typically involves the following steps:

    Formation of the Pyridinone Core: The pyridinone core can be synthesized through a cyclization reaction involving appropriate precursors.

    Introduction of the 4-Chlorophenylsulfanyl Group: This step involves the substitution of a hydrogen atom on the pyridinone ring with a 4-chlorophenylsulfanyl group, often using a nucleophilic substitution reaction.

    Addition of the Trifluoromethyl Group: The trifluoromethyl group can be introduced via a trifluoromethylation reaction, which may involve the use of reagents such as trifluoromethyl iodide or trifluoromethyl sulfonate.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

3-(4-Chlorophenyl)sulfanyl-1-methyl-5-(trifluoromethyl)pyridin-2-one can undergo various chemical reactions, including:

    Oxidation: The sulfur atom in the 4-chlorophenylsulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced under appropriate conditions to modify the functional groups.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the positions adjacent to the trifluoromethyl group.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used for oxidation reactions.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles or electrophiles, depending on the desired substitution, can be used under appropriate conditions.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Modified functional groups, potentially leading to the formation of alcohols or amines.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

3-(4-Chlorophenyl)sulfanyl-1-methyl-5-(trifluoromethyl)pyridin-2-one has several scientific research applications:

    Medicinal Chemistry: It can be used as a scaffold for the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors.

    Materials Science: The compound’s unique chemical properties make it suitable for use in the development of advanced materials, such as polymers or coatings.

    Biological Studies: It can be used in studies investigating its biological activity, including potential antimicrobial or anticancer properties.

Mechanism of Action

The mechanism of action of 3-(4-Chlorophenyl)sulfanyl-1-methyl-5-(trifluoromethyl)pyridin-2-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    3-(4-Chlorophenyl)sulfanyl-1-methyl-5-(trifluoromethyl)pyridine: Similar structure but lacks the pyridinone core.

    3-(4-Chlorophenyl)sulfanyl-1-methyl-5-(trifluoromethyl)benzene: Similar substituents but different core structure.

Uniqueness

3-(4-Chlorophenyl)sulfanyl-1-methyl-5-(trifluoromethyl)pyridin-2-one is unique due to its combination of a pyridinone core with both a 4-chlorophenylsulfanyl group and a trifluoromethyl group

Properties

IUPAC Name

3-(4-chlorophenyl)sulfanyl-1-methyl-5-(trifluoromethyl)pyridin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9ClF3NOS/c1-18-7-8(13(15,16)17)6-11(12(18)19)20-10-4-2-9(14)3-5-10/h2-7H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BLSRSTWKJXIIHI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C=C(C1=O)SC2=CC=C(C=C2)Cl)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9ClF3NOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.73 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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